methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate
Description
Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5, a phenyl group at position 4, and a methyl thioacetate moiety at position 2. This structure combines aromatic and ester functionalities, making it a candidate for diverse applications, including antimicrobial, antioxidant, and enzyme inhibition activities. Its synthesis typically involves thiol alkylation or coupling reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-8-10-14(11-9-13)17-19-20-18(24-12-16(22)23-2)21(17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGJTJOIRYYJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate typically involves the following steps :
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: This compound undergoes cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole thiol is then alkylated using methyl bromoacetate in the presence of a base such as cesium carbonate to produce the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxymethyl group (-CHOH) serves as a key site for nucleophilic substitution. Activation of the hydroxyl group via tosylation or mesylation allows displacement by nucleophiles such as thiols or amines.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| TosCl (TsCl), pyridine, 0°C → rt | (4-Phenylmorpholin-2-yl)methyl tosylate | 89% | , |
| NaSH, DMF, 60°C, 6h | (4-Phenylmorpholin-2-yl)methyl thiol | 65% | , |
Key Findings :
-
Substitution efficiency depends on the leaving group’s stability and solvent polarity.
-
Steric hindrance from the phenyl group may reduce reaction rates at the morpholine ring .
Oxidation Reactions
The primary alcohol is oxidized to a carboxylic acid under strong oxidizing conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO, HSO, HO, reflux | (4-Phenylmorpholin-2-yl)carboxylic acid | 75% | , |
| CrO, acetone, 0°C | (4-Phenylmorpholin-2-yl)aldehyde | 58% |
Notes :
-
Over-oxidation to the carboxylic acid is common with KMnO.
-
Controlled CrO oxidation selectively yields the aldehyde intermediate.
Esterification and Acylation
The hydroxyl group reacts with acylating agents to form esters.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, pyridine, rt | (4-Phenylmorpholin-2-yl)methyl acetate | 82% | |
| Benzoyl chloride, EtN, DCM | (4-Phenylmorpholin-2-yl)methyl benzoate | 78% |
Mechanistic Insight :
Morpholine Ring-Opening Reactions
The morpholine ring undergoes hydrolysis under acidic or basic conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (6M), reflux, 12h | 2-(Hydroxymethyl)-4-phenylaminoethanol | 70% | |
| NaOH (10%), EtOH, 80°C, 8h | 2-(Hydroxymethyl)-4-phenylaminoethanol | 68% |
Key Observations :
-
Ring-opening generates a diol derivative, retaining the hydroxymethyl group .
-
Reaction rates are faster in acidic media due to protonation of the morpholine oxygen .
Condensation Reactions
The alcohol participates in Mitsunobu-like reactions to form ethers.
| Re
Scientific Research Applications
Medicinal Chemistry Applications
Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate belongs to the class of 1,2,4-triazole derivatives, which are known for their broad spectrum of biological activities. The following are some notable applications:
Antifungal Activity
Research indicates that triazole compounds exhibit potent antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. Studies have shown that triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting antifungal effects .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the triazole ring, which has been linked to inhibitory effects on cancer cell proliferation. Some studies report that related triazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression .
Antiviral Properties
Triazole derivatives have also been explored for their antiviral properties. The compound may serve as a scaffold for developing antiviral agents targeting viral replication pathways .
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture:
Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases .
Plant Growth Regulators
The compound may also act as a plant growth regulator by influencing hormonal pathways in plants. This application is particularly relevant in enhancing crop yield and stress resistance .
Synthesis and Characterization
The synthesis of this compound has been reported using various methods involving hydrazine derivatives and acetic acid derivatives . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview
The synthesis typically involves:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the thioacetate moiety through acylation reactions.
- Purification and characterization using chromatographic methods.
Mechanism of Action
The mechanism of action of methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. The sulfur atom can also participate in redox reactions, modulating the oxidative state of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison:
Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (Tryfuzol®) Structural Differences: Replaces the 4-methylphenyl group with a furan-2-yl moiety and incorporates a piperidinium counterion instead of a methyl ester.
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Structural Differences: Substitutes the 4-methylphenyl group with a pyridin-3-yl ring and uses an ethyl ester.
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)
- Structural Differences : Features a 3-fluorobenzylthio group and a pyridine ring at position 4.
- Functional Impact : The fluorine atom increases electronegativity, enhancing metabolic stability and membrane permeability .
Table 1: Structural and Physical Property Comparison
Analytical and Pharmacokinetic Profiles
- HPLC Analysis : Tryfuzol® elutes at 2.7 minutes under optimized conditions , whereas the target compound’s retention time would likely differ due to its methyl ester’s lower polarity compared to piperidinium salts.
- Solubility : The methyl ester in the target compound reduces aqueous solubility compared to Tryfuzol® but may improve bioavailability in lipid-rich environments .
Biological Activity
Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.41 g/mol
- Exact Mass : 339.104148 g/mol
- InChIKey : NZGJTJOIRYYJIZ-UHFFFAOYSA-N
This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole with appropriate thioacetic acid derivatives. This synthetic pathway is crucial as it influences the compound's biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit promising antimicrobial properties. For instance:
-
Antibacterial Activity : this compound has shown effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Bacillus cereus
-
Antifungal Activity : The compound also exhibits antifungal properties against fungi such as:
- Aspergillus flavus
- Chrysosporium keratinophilum
Anticancer Activity
Recent studies have indicated that triazole derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| Colon carcinoma (HCT-116) | 6.2 |
| Breast cancer (T47D) | 27.3 |
These results highlight its potential as an anticancer agent .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- A study published in MDPI reported the synthesis of various triazole derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria .
- Another research article indicated that certain triazole compounds showed significant inhibition against Mycobacterium tuberculosis, suggesting their potential in treating resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate?
- Methodology : The compound can be synthesized via nucleophilic substitution by reacting 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol with methyl chloroacetate in an alkaline medium (e.g., NaOH or KOH). This method is adapted from protocols for analogous triazole-thioacetates, where equimolar reactants in ethanol/water mixtures yield high purity after recrystallization .
- Key Parameters : Reaction temperature (60–80°C), solvent choice (water/ethanol for solubility), and recrystallization from ethanol to remove unreacted starting materials.
Q. How can elemental analysis and IR spectroscopy confirm the compound’s structure?
- Methodology :
- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
- IR spectroscopy : Identify characteristic peaks:
- S-H stretching (2550–2650 cm⁻¹ absence confirms thioether formation).
- C=O ester vibration (~1740 cm⁻¹).
- Triazole ring vibrations (1500–1600 cm⁻¹) .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodology : Test solubility in polar (water, DMSO) and non-polar solvents (chloroform, ethyl acetate) using a graded series. Similar triazole derivatives show high solubility in DMSO and ethanol but limited solubility in water . Quantify solubility via gravimetric analysis after saturation and filtration.
Q. How can thin-layer chromatography (TLC) assess purity during synthesis?
- Methodology : Use silica gel plates with mobile phases like ethyl acetate:hexane (3:7). Compare Rf values against standards. Spots should appear as single bands under UV254; impurities manifest as secondary spots .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological activity?
- Methodology :
- Salt formation : React with metal ions (e.g., Zn²⁺, Cu²⁺) or organic bases (morpholine) to improve bioavailability. For example, zinc salts of similar triazole-thioacetates exhibit enhanced antifungal activity .
- Alkylation/esterification : Replace the methyl ester group with bulkier substituents (e.g., benzyl) to modulate lipophilicity and membrane permeability .
Q. What advanced analytical methods resolve contradictions in reported biological activity data?
- Methodology :
- HPLC-DAD : Quantify degradation products under stress conditions (heat, UV light) to assess stability. For example, used mass balance studies to confirm 100% recovery in degradation tests, ruling out impurities as confounding factors .
- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) tests across multiple microbial strains to identify structure-activity trends. Cross-reference with SAR studies on triazole substituents (e.g., 4-methylphenyl vs. furan-2-yl groups) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Simulate binding to fungal CYP51 or bacterial DHFR enzymes using software like AutoDock Vina. Compare binding energies with known inhibitors (e.g., fluconazole) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogous compounds to design optimized derivatives .
Q. What strategies validate the compound’s mechanism of action in antimicrobial assays?
- Methodology :
- Time-kill kinetics : Monitor microbial viability over 24–48 hours to distinguish bactericidal vs. bacteriostatic effects.
- Synergy testing : Combine with standard antibiotics (e.g., ampicillin) using checkerboard assays to calculate FIC indices .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
